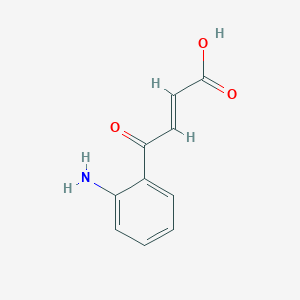
4-(2-Aminophenyl)-4-oxo-2-butenoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminobenzoyl)acrylic acid: is a chemical compound with the molecular formula H₂NC₆H₄COCH=CHCO₂H . It is also known by other names such as 3-(o-Aminobenzoyl)acrylic acid and 4-(2-Aminophenyl)-4-oxo-2-butenoic acid . This compound is characterized by the presence of an amino group attached to a benzoyl group, which is further connected to an acrylic acid moiety. It has a molecular weight of 191.18 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminobenzoyl)acrylic acid can be achieved through various methods. One efficient method involves a one-pot synthesis . This method is operationally simple, environmentally friendly, and provides high yields. The reaction typically involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde under acidic or basic conditions, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of 3-(2-Aminobenzoyl)acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 3-(2-Aminobenzoyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学研究应用
Chemistry: In chemistry, 3-(2-Aminobenzoyl)acrylic acid is used as a building block for the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications .
Biology and Medicine: It can be used in the development of pharmaceuticals and as a probe in biochemical studies .
Industry: In the industrial sector, 3-(2-Aminobenzoyl)acrylic acid is used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for creating specialized materials with desired properties .
作用机制
The mechanism of action of 3-(2-Aminobenzoyl)acrylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acrylic acid moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
相似化合物的比较
Acrylic Acid: A simpler compound with a similar acrylic acid moiety but lacking the benzoyl and amino groups.
2-Aminobenzoic Acid: Contains the amino and benzoyl groups but lacks the acrylic acid moiety.
4-(2-Aminophenyl)-4-oxo-2-butenoic Acid: Another name for 3-(2-Aminobenzoyl)acrylic acid, highlighting its structural features.
Uniqueness: 3-(2-Aminobenzoyl)acrylic acid is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and biological interactions. This makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
(E)-4-(2-aminophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-6H,11H2,(H,13,14)/b6-5+ |
InChI 键 |
JDURMNXYFQKLAC-AATRIKPKSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C(=O)O)N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C=CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)
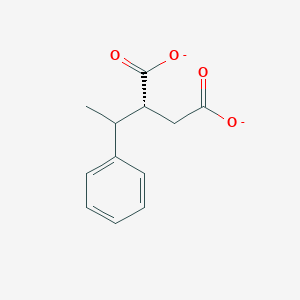
![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)
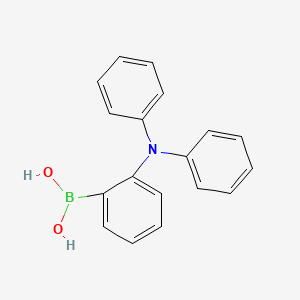

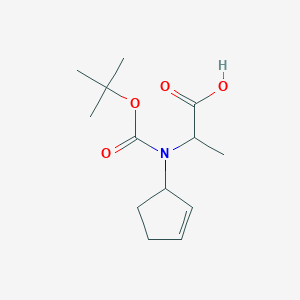
![2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
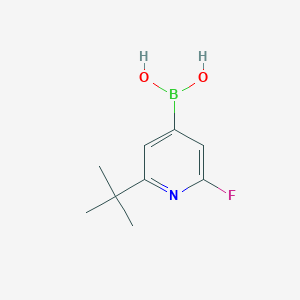
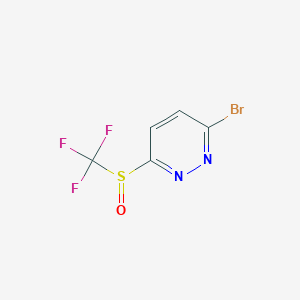
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
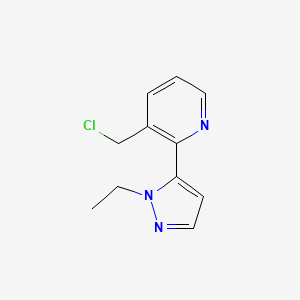
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
